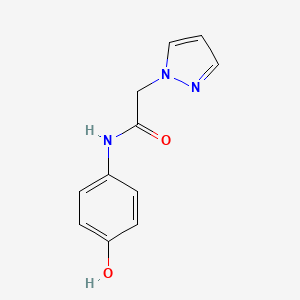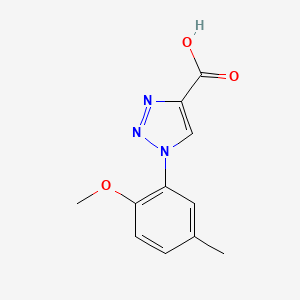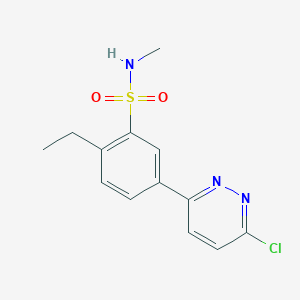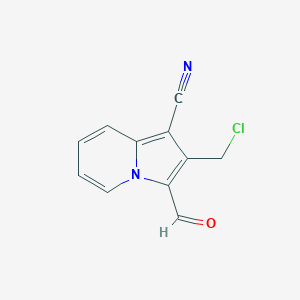
N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide
Übersicht
Beschreibung
N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide, also known as 4-HPPA, is a novel small molecule that has recently been found to have a wide range of potential applications in scientific research. It is a member of the pyrazole class of compounds and is a derivative of phenylacetamide. 4-HPPA has been shown to possess a variety of biochemical and physiological effects, making it an attractive and promising compound for further research.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
- N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide derivatives have been used to synthesize novel coordination complexes with Co(II) and Cu(II). These complexes exhibit significant in vitro antioxidant activity, as determined by various assays such as DPPH, ABTS, and FRAP (Chkirate et al., 2019).
Antimicrobial Activities
- Novel thiazole derivatives incorporating the pyrazole moiety at the 2nd position of N-(4-phenylthiazol-2-yl) acetamide have been synthesized. These compounds demonstrated significant anti-bacterial and anti-fungal activities, with specific derivatives showing high efficacy against certain bacterial and fungal strains (Saravanan et al., 2010).
Pharmacological Evaluation for Antioxidant and Anti-inflammatory Actions
- Heterocyclic 1,3,4-oxadiazole and pyrazole derivatives, including variants of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide, have been computationally and pharmacologically evaluated. These compounds showed promise in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Chemoselective Acetylation in Drug Synthesis
- N-(2-Hydroxyphenyl)acetamide, an intermediate variant in this chemical family, plays a crucial role in the synthesis of antimalarial drugs. Its chemoselective monoacetylation has been investigated for efficient drug production (Magadum & Yadav, 2018).
Flavouring Substance Evaluation
- Derivatives of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide have been evaluated as flavouring substances in food products. Their safety and potential health implications have been assessed, showing no significant adverse effects at certain levels of dietary exposure (Younes et al., 2018).
Eigenschaften
IUPAC Name |
N-(4-hydroxyphenyl)-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-10-4-2-9(3-5-10)13-11(16)8-14-7-1-6-12-14/h1-7,15H,8H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUVSWPKCMWXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B1414796.png)



![4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414800.png)

![2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1414802.png)
![3-[(3-Methylbutyl)amino]propanenitrile](/img/structure/B1414803.png)
![2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid](/img/structure/B1414806.png)


![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414809.png)
